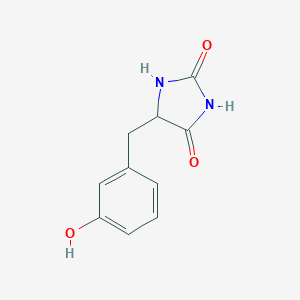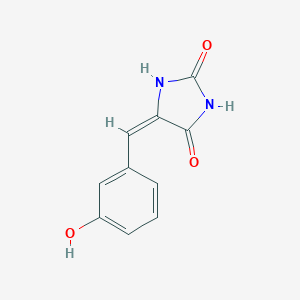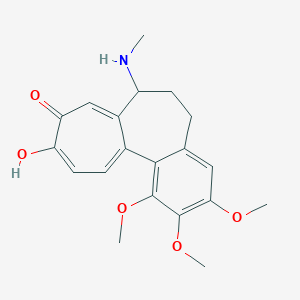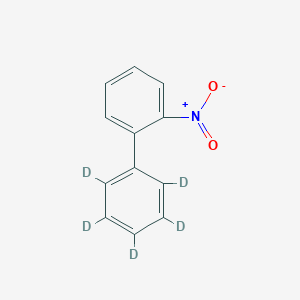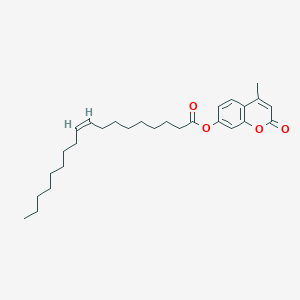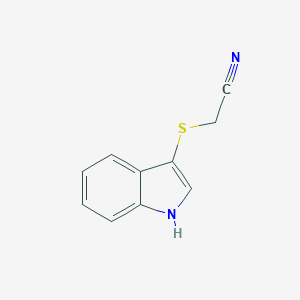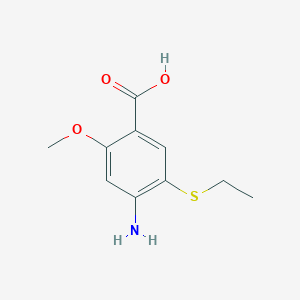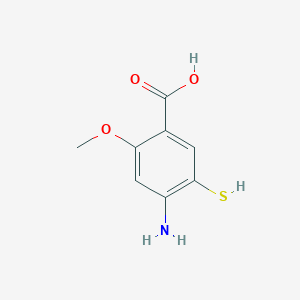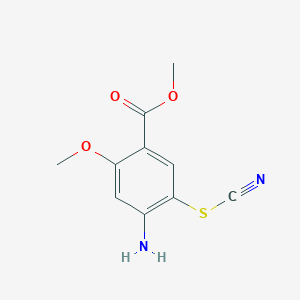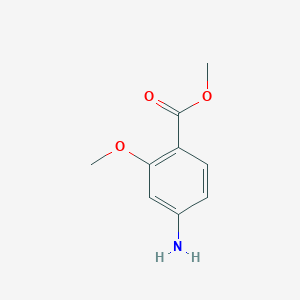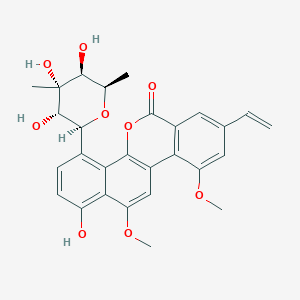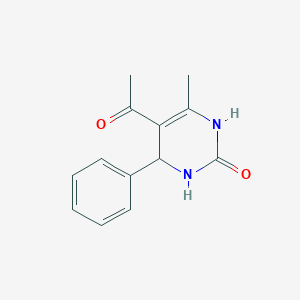
N-[S-(2-吡啶硫代乙基)-叔丁氧羰基氨基氧乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-[2-oxo-2-[2-(phenyldisulfanyl)ethylamino]ethoxy]carbamate: is a complex organic compound that features a tert-butyl carbamate group, an oxo group, and a phenyldisulfanyl group
科学研究应用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
- Utilized in the development of novel biomolecules with therapeutic potential.
Medicine:
- Explored for its potential use in drug design and development, particularly in the synthesis of prodrugs and drug delivery systems.
Industry:
- Applied in the production of specialty chemicals and materials with specific functional properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-oxo-2-[2-(phenyldisulfanyl)ethylamino]ethoxy]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-(phenyldisulfanyl)ethylamine under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyldisulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
作用机制
The mechanism of action of tert-butyl N-[2-oxo-2-[2-(phenyldisulfanyl)ethylamino]ethoxy]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the presence of the phenyldisulfanyl group allows for redox reactions that can alter the redox state of cellular components, influencing various biochemical pathways.
相似化合物的比较
- tert-Butyl N-(2-oxiranylmethyl)carbamate
- tert-Butyl N-(2-oxoethyl)carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
Uniqueness:
- The presence of the phenyldisulfanyl group distinguishes tert-butyl N-[2-oxo-2-[2-(phenyldisulfanyl)ethylamino]ethoxy]carbamate from other similar compounds. This group imparts unique redox properties and potential for forming disulfide bonds, which can be exploited in various chemical and biological applications.
属性
IUPAC Name |
tert-butyl N-[2-oxo-2-[2-(phenyldisulfanyl)ethylamino]ethoxy]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S2/c1-15(2,3)21-14(19)17-20-11-13(18)16-9-10-22-23-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDSVLSVPSGPPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC(=O)NCCSSC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405134 |
Source


|
| Record name | N-[S-(2-Pyridylthioethyl)-t-Boc-aminooxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887407-46-7 |
Source


|
| Record name | N-[S-(2-Pyridylthioethyl)-t-Boc-aminooxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
